molecular formula C15H15F3N4O2 B3001590 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1798661-97-8

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B3001590
CAS No.: 1798661-97-8
M. Wt: 340.306
InChI Key: MJARBYFLVMOWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1798661-97-8) is a high-quality chemical compound with a molecular formula of C15H15F3N4O2 and a molecular weight of 340.30 g/mol . This piperidine-based scaffold is characterized by its unique structure, which incorporates both a triazole moiety and a trifluoromethoxy phenyl group. The triazole group is a versatile heterocycle frequently employed in medicinal chemistry to potentially engage in hydrogen bonding and dipole-dipole interactions with biological targets . The trifluoromethoxy substituent is a common structural feature used to enhance a molecule's lipophilicity and metabolic stability, which can be critical for improving pharmacokinetic properties in drug discovery research . Compounds featuring piperidine linkers connected to aromatic systems are of significant interest in modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), where the linker composition profoundly impacts cell permeability and overall efficacy . The specific spatial arrangement of this molecule makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex target molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[4-(triazol-1-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-15(17,18)24-13-3-1-11(2-4-13)14(23)21-8-5-12(6-9-21)22-10-7-19-20-22/h1-4,7,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJARBYFLVMOWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a triazole moiety and a trifluoromethoxy phenyl group. The presence of these functional groups is significant for its biological activity.

Property Value
Molecular FormulaC18H20F3N5O
Molecular Weight373.38 g/mol
CAS Number76150968

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole and trifluoromethoxy phenyl precursors. This synthetic route has been optimized to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and piperidine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent anticancer properties .

The mechanism of action appears to involve:

  • Induction of Apoptosis : Flow cytometric analysis revealed that these compounds induce apoptosis through cell cycle arrest at the sub-G1 and G2/M phases .
  • Tubulin Polymerization Inhibition : The compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : A library of triazole-piperidine derivatives was screened against HeLa and MCF-7 cell lines, revealing several analogues with promising anticancer activity .
  • Antibacterial Testing : Compounds with similar structural features were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in this compound enhances its efficacy against a range of pathogens. Studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

The compound has shown promise in cancer research. Triazole-containing compounds are known to interfere with cancer cell proliferation and induce apoptosis. For instance, studies on similar structures have demonstrated their ability to inhibit tumor growth in various cancer models, indicating that this compound could be explored for anticancer therapies .

CNS Activity

The piperidine component of the compound suggests potential central nervous system (CNS) activity. Preliminary studies indicate that related piperidine derivatives can exhibit anxiolytic and antidepressant effects. This opens avenues for investigating the compound's impact on neurological disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their antimicrobial activity against clinical isolates. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential of triazole-based compounds in overcoming antimicrobial resistance .

Case Study 2: Anticancer Activity

A recent investigation focused on the synthesis of triazole-piperidine hybrids for anticancer applications. In vitro assays demonstrated that these compounds significantly inhibited the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, showcasing the therapeutic potential of this chemical class .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations
Compound Name Core Structure Key Substituents References
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (Target) Piperidine + 1,2,3-triazole 4-(Trifluoromethoxy)phenyl
(2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone Piperidine + 1,2,3-triazole 4-Bromophenyl, 2-benzylpiperidine
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone Piperazine + 1,2,4-triazole Pyrimidine-linked triazole, 3-(trifluoromethyl)phenyl
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Piperazine Thiophene, 4-(trifluoromethyl)phenyl

Analysis :

  • Piperidine vs. Piperazine : The target compound’s piperidine core (saturated 6-membered ring) may confer greater rigidity compared to piperazine (containing two nitrogen atoms), which is more flexible and polar. Piperazine derivatives often exhibit enhanced solubility but may face challenges in blood-brain barrier (BBB) penetration .
  • Triazole Positional Isomerism : The 1,2,3-triazole in the target compound contrasts with the 1,2,4-triazole in the pyrimidine-linked analog . 1,2,3-Triazoles are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while 1,2,4-triazoles may require alternative routes, impacting synthetic accessibility.
Aromatic Substituent Effects
Substituent Electronic Effect Example Compound(s) Impact on Properties
4-(Trifluoromethoxy)phenyl (-OCF₃) Strongly electron-withdrawing Target compound Enhanced metabolic stability, lipophilicity
4-Bromophenyl (-Br) Moderately electron-withdrawing (2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone Increased molecular weight, potential halogen bonding
3-(Trifluoromethyl)phenyl (-CF₃) Electron-withdrawing Piperazine-pyrimidine-triazole analog Higher lipophilicity compared to -OCF₃
Thiophene Electron-rich heterocycle Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Improved π-π stacking interactions

Analysis :

  • Bromine substitution (as in ) introduces heavier atoms, which may affect pharmacokinetics (e.g., longer half-life) but could also increase toxicity risks.

Q & A

Q. What are the established synthetic routes for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone?

Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a modified procedure from analogous piperidine-triazole derivatives. Key steps include:

  • Reacting 4-azidopiperidine with terminal alkynes (e.g., trifluoromethoxy-substituted phenylacetylene) in a THF:acetone solvent system.
  • Catalyzing the reaction with CuI (10 mol%) under reflux for 24 hours to form the triazole ring .
  • Purification via column chromatography to isolate the methanone product.

Q. What spectroscopic methods are essential for characterizing this compound?

Answer: Use:

  • NMR (¹H/¹³C/¹⁹F): To confirm the piperidine-triazole linkage and trifluoromethoxy group integrity.
  • HPLC-MS: For purity assessment (>95%) and molecular ion verification.
  • IR Spectroscopy: To detect carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and triazole ring vibrations .

Q. How should researchers handle and store this compound to ensure stability?

Answer: Store in airtight containers at –20°C under inert gas (e.g., argon). Avoid prolonged exposure to moisture or light, as the trifluoromethoxy group may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors).
  • Optimize the trifluoromethoxy-phenyl moiety for hydrophobic interactions and the triazole group for hydrogen bonding .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Systematic Variability Analysis: Compare assay conditions (e.g., cell lines, solvent systems, incubation times).
  • Dose-Response Curves: Re-evaluate IC₅₀ values across multiple replicates.
  • Structural Analog Testing: Identify if minor substituent changes (e.g., methyl vs. trifluoromethoxy groups) explain discrepancies .

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance CuAAC efficiency.
  • Catalyst Loading: Adjust CuI concentration (5–15 mol%) to balance cost and yield.
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to <6 hours while maintaining >80% yield .

Q. What advanced techniques confirm the compound’s solid-state structure?

Answer:

  • Single-Crystal X-ray Diffraction: Resolve bond angles and torsional strain in the piperidine-triazole core.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O/F contacts) influencing crystallinity .

Q. How do hydrolysis and oxidation pathways affect the compound’s stability in biological matrices?

Answer:

  • Forced Degradation Studies: Expose the compound to oxidative (H₂O₂) and hydrolytic (pH 1–13) conditions.
  • LC-MS Monitoring: Identify degradation products (e.g., trifluoromethoxy→hydroxy-phenyl conversion).
  • Stabilizer Screening: Add antioxidants (e.g., BHT) to buffer formulations .

Methodological Considerations

Q. What statistical approaches validate reproducibility in SAR studies?

Answer:

  • Multivariate Analysis: Use PCA to cluster compounds by structural features and bioactivity.
  • Bland-Altman Plots: Compare inter-lab variability in EC₅₀ measurements.
  • Power Analysis: Ensure sample sizes (n ≥ 3) meet confidence intervals (p < 0.05) .

Q. How can researchers link empirical data to theoretical frameworks for mechanistic insights?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to explain regioselectivity in triazole formation.
  • QSAR Models: Corrogate substituent effects (e.g., trifluoromethoxy’s electron-withdrawing nature) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.